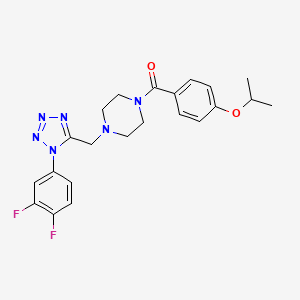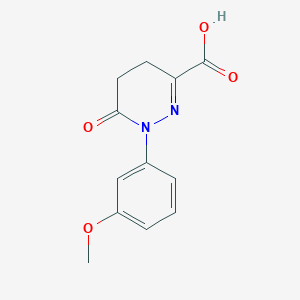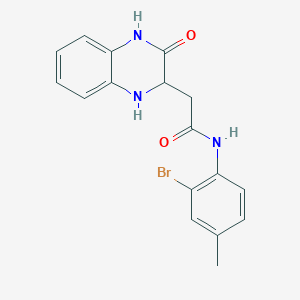
Fmoc-L-フォト-ロイシン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-L-Photo-Leucine: is a diazirine-containing, Fmoc-protected leucine amino acid and multifunctional photo-crosslinker. It is used in the incorporation into peptides or small-molecule probes and tools, allowing for photoaffinity labeling of cellular targets and protein-protein interactions upon ultraviolet light irradiation . This compound is particularly valuable in drug discovery research for probing cellular mechanisms, target identification and validation, and understanding traditionally undruggable targets .
科学的研究の応用
Chemistry: Fmoc-L-Photo-Leucine is used in the synthesis of peptides and small-molecule probes for studying protein-protein interactions and cellular mechanisms .
Biology: In biological research, it is used for photoaffinity labeling to identify and study protein interactions and cellular targets .
Medicine: The compound is valuable in drug discovery for target identification and validation, particularly for traditionally undruggable targets .
Industry: Fmoc-L-Photo-Leucine is used in the development of chemical probes and tools for various industrial applications, including the study of protein-polymer conjugation and histone modification .
作用機序
Target of Action
Fmoc-L-Photo-Leucine is a diazirine-containing, Fmoc-protected leucine amino acid and multifunctional photo-crosslinker . Its primary targets are cellular proteins and protein-protein interactions . These targets play a crucial role in various cellular functions and biological processes.
Mode of Action
Fmoc-L-Photo-Leucine interacts with its targets through a process called photoaffinity labeling . Upon irradiation with UV light (approximately 360 nm), it forms a highly reactive carbene species . This carbene species rapidly reacts with neighboring molecules to form an irreversible covalent bond .
Biochemical Pathways
The exact biochemical pathways affected by Fmoc-L-Photo-Leucine are dependent on the specific proteins and protein-protein interactions it targets. The general mechanism involves the incorporation of fmoc-l-photo-leucine into peptides or small-molecule probes and tools, which allows for the labeling of cellular targets . This process can influence various biochemical pathways and their downstream effects, depending on the specific targets involved.
Pharmacokinetics
As a tool used in peptide synthesis, its bioavailability would be primarily determined by the properties of the peptide or small molecule it is incorporated into .
Result of Action
The result of Fmoc-L-Photo-Leucine’s action is the formation of an irreversible covalent bond with its targets upon UV light irradiation . This allows for the labeling of cellular targets and protein-protein interactions, which can be used to probe cellular mechanisms, target identification/validation, and understanding traditionally undruggable targets .
Action Environment
The action of Fmoc-L-Photo-Leucine is influenced by environmental factors such as the presence of UV light . The UV light triggers the formation of the reactive carbene species, which is essential for its mode of action
生化学分析
Biochemical Properties
Fmoc-L-Photo-Leucine interacts with various enzymes, proteins, and other biomolecules. Upon UV light irradiation (~360 nm), it forms a covalent bond, enabling photoaffinity labeling of cellular targets and protein-protein interactions .
Cellular Effects
Fmoc-L-Photo-Leucine has significant effects on various types of cells and cellular processes. It influences cell function by enabling photoaffinity labeling of cellular targets and protein-protein interactions . This allows for the study of these interactions in a cellular context.
Molecular Mechanism
The mechanism of action of Fmoc-L-Photo-Leucine involves its incorporation into peptides or small-molecule probes and tools. Upon UV light irradiation, it forms a highly reactive carbene species that rapidly reacts with neighboring molecules to form an irreversible covalent bond .
Metabolic Pathways
Fmoc-L-Photo-Leucine is involved in complex self-assembly pathways
Transport and Distribution
Its ability to be incorporated into peptides or small-molecule probes and tools suggests that it may interact with various transporters or binding proteins .
Subcellular Localization
Its ability to be incorporated into peptides or small-molecule probes and tools suggests that it may be directed to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Photo-Leucine involves the incorporation of a diazirine ring into the leucine amino acid structure. The Fmoc group is introduced to protect the amino group during the synthesis. The reaction conditions typically involve the use of organic solvents and reagents such as fluorenylmethyloxycarbonyl chloride and sodium azide . The diazirine ring is introduced through a series of reactions involving the formation of a diazirine intermediate, which is then coupled with the protected leucine .
Industrial Production Methods: Industrial production of Fmoc-L-Photo-Leucine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated systems and high-performance liquid chromatography (HPLC) is common to achieve reproducibility and efficiency in production .
化学反応の分析
Types of Reactions: Fmoc-L-Photo-Leucine undergoes various chemical reactions, including:
Photoaffinity Labeling: Upon ultraviolet light irradiation, the diazirine ring in Fmoc-L-Photo-Leucine forms a highly reactive carbene intermediate that covalently bonds with nearby molecules.
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the leucine amino acid.
Common Reagents and Conditions:
Ultraviolet Light: Used for photoaffinity labeling to activate the diazirine ring.
Piperidine: Commonly used to remove the Fmoc protecting group.
Major Products Formed:
Covalent Adducts: Formed during photoaffinity labeling when the reactive carbene intermediate bonds with target molecules.
Deprotected Leucine: Formed after the removal of the Fmoc group.
類似化合物との比較
Fmoc-L-Photo-Methionine: Another diazirine-containing, Fmoc-protected amino acid used for photoaffinity labeling.
Fmoc-L-Photo-Phenylalanine: Similar in structure and function, used for studying protein interactions.
Fmoc-L-Photo-Proline: Used in peptide synthesis and photoaffinity labeling.
Uniqueness: Fmoc-L-Photo-Leucine is unique due to its specific structure, which includes a diazirine ring and an Fmoc-protected leucine amino acid. This combination allows for efficient photoaffinity labeling and the study of protein interactions, making it a valuable tool in various scientific research applications .
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methyldiazirin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-20(22-23-20)10-17(18(24)25)21-19(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,26)(H,24,25)/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWMJFRPAHGSDU-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N=N1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxy-3-(4-methoxyphenyl)iminoprop-1-en-1-amine](/img/structure/B2471273.png)





![Ethyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B2471283.png)

![(2Z)-2-[(3,5-dimethylphenyl)imino]-5-(hydroxymethyl)-8-methyl-N-(naphthalen-1-yl)-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2471287.png)



